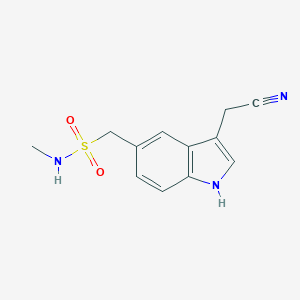

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide

Description

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide (CAS: Not explicitly stated in evidence) is a synthetic indole derivative featuring a cyanomethyl group at the 3-position and a methylsulfonamide substituent at the 5-position of the indole scaffold. This compound is notable as an intermediate in the synthesis of Sumatriptan (a 5-HT₁ receptor agonist used for migraine treatment). Its synthesis involves the condensation of a hydrazino compound with 4,4-dimethoxybutyronitrile, followed by cyclization using polyphosphoric acid (PPE) .

Properties

IUPAC Name |

1-[3-(cyanomethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBOCMIZDNGJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring followed by the introduction of the cyanomethyl group through a cyanomethylation reaction. The methanesulfonamide group is then introduced via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Pharmaceutical Applications

Sumatriptan Synthesis:

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide is primarily utilized as a precursor in the synthesis of Sumatriptan (3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide). This compound acts selectively on serotonin receptors (5HT1B and 5HT1D), facilitating vasoconstriction in cranial blood vessels while minimizing effects on peripheral circulation. The synthesis methods often involve multi-step reactions where 3-(cyanomethyl) serves as an essential building block, highlighting its significance in pharmaceutical chemistry .

Migraine Treatment:

As an impurity associated with Sumatriptan, understanding the properties and behavior of this compound is crucial for quality control in pharmaceutical manufacturing. Its presence can affect the efficacy and safety profile of the final product, making it important to monitor during drug formulation processes .

Chemical Properties:

- Molecular Formula: C₁₂H₁₃N₃O₂S

- Molecular Weight: 263.32 g/mol

- CAS Number: 88918-76-7

These properties are essential for researchers engaged in synthetic organic chemistry and pharmacology, as they dictate how the compound behaves under various conditions.

Synthesis Overview:

The synthesis of this compound typically involves several steps:

- Starting Materials: The process often begins with 4-hydrazino-N-methyl-benzene methanesulfonamide.

- Reagents: Common reagents include polyphosphate esters and acetonitrile.

- Reaction Conditions: The reactions are carried out under controlled temperatures to optimize yield and purity.

The overall yield from these reactions can be low, necessitating careful optimization to improve efficiency .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis pathway for Sumatriptan highlighted that using this compound as a starting material improved the overall yield compared to other methods. By adjusting reaction conditions such as temperature and reagent concentrations, researchers achieved a significant increase in purity levels, which is critical for pharmaceutical applications .

Case Study 2: Impurity Profiling

Research into the impurity profile of Sumatriptan has shown that monitoring compounds like this compound is vital for ensuring drug safety. Analytical methods such as HPLC (High Performance Liquid Chromatography) have been employed to quantify this impurity in commercial formulations, providing insights into its impact on therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The indole ring can interact with aromatic residues in proteins, enhancing binding affinity. The methanesulfonamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Sumatriptan (3-(2-(Dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide)

- Structure: Features a 2-(dimethylamino)ethyl group at the 3-position instead of cyanomethyl.

- Synthesis : Produced via decarboxylation of a carboxy precursor in the presence of inert solvents and catalysts at high temperatures .

- Pharmacology : A selective 5-HT₁B/₁D receptor agonist, clinically used to treat migraines and cluster headaches .

- Key Difference: The dimethylaminoethyl group in Sumatriptan enhances receptor binding affinity compared to the cyanomethyl group in the target compound .

Didesmethyl Sumatriptan (3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide)

- Structure : Lacks the dimethyl groups on the ethylamine side chain.

- Synthesis : Derived from Sumatriptan via demethylation or direct reduction of intermediates .

- Pharmacology : A metabolite of Sumatriptan with reduced receptor affinity, primarily studied for analytical purposes .

N-Methyl-1H-indole-5-ethanesulfonamide

Functional Analogues

Indole-Based Hydrazones with Sulfonamide Groups

- Structure : Derivatives such as 3-phenyl-5-sulfamoyl-N’-[(thiophene-2-ylmethylidene)hydrazinyl]indole-2-carbohydrazide incorporate hydrazone moieties .

- Pharmacology : Evaluated for antimicrobial and antiproliferative activities, demonstrating the versatility of sulfonamide-modified indoles .

Chloro-Substituted Indole Sulfonamides

Comparative Data Table

Biological Activity

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide, a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a cyanomethyl group, a methyl group, and a methanesulfonamide group, which contribute to its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C₁₂H₁₃N₃O₂S

- Molecular Weight : 263.32 g/mol

- CAS Number : 88918-76-7

The biological activity of this compound is attributed to its interaction with various molecular targets:

- The cyanomethyl group acts as an electrophile, allowing it to react with nucleophilic sites on enzymes or receptors.

- The indole ring can interact favorably with aromatic residues in proteins, enhancing binding affinity.

- The methanesulfonamide group participates in hydrogen bonding, stabilizing interactions with target molecules .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:

- Inhibition of tubulin polymerization, which is critical for mitotic spindle formation.

- Induction of oxidative stress leading to cancer cell death .

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 128 |

These results indicate moderate to strong antibacterial activity, warranting further exploration in drug development.

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- The compound exhibited an IC₅₀ value of approximately 15 µM against HeLa cells and 20 µM against MCF-7 cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways .

Q & A

Q. What are the key synthetic routes for 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of hydrazino intermediates. For example, describes a route where 4-hydrazino-N-methylbenzenesulfonamide is condensed with 4,4-dimethoxybutyronitrile, followed by cyclization using polyphosphoric acid ethyl ester (PPE) to form the indole core. Subsequent reduction with H₂ over Rh/Al₂O₃ introduces the cyanomethyl group. Critical parameters include solvent choice (chlorinated solvents improve cyclization efficiency) and catalyst selection (PPE vs. ethyl polyphosphate in ). Yields are sensitive to temperature control during cyclization, with optimal results reported at 80–100°C .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for assessing purity, as described in for sulfonamide analogs. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the indole core, methylsulfonamide substitution, and cyanomethyl group position. Mass spectrometry (MS) provides molecular weight validation. Impurities such as unreacted hydrazino intermediates or des-cyano byproducts should be monitored via reverse-phase HPLC with gradient elution .

Q. What safety precautions are necessary when handling this compound?

highlights that the compound causes serious eye irritation (H319). Researchers must wear safety goggles, gloves, and lab coats. Work should be conducted in a fume hood to avoid inhalation of fine particulates. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage conditions should adhere to GHS guidelines: airtight containers in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

and suggest that modifying the cyanomethyl or sulfonamide groups impacts receptor binding. For example, replacing the cyanomethyl group with a 2-(dimethylamino)ethyl moiety (as in Sumatriptan) enhances 5-HT₁D/₁B receptor agonism, critical for migraine treatment. Advanced SAR strategies include:

- Introducing electron-withdrawing substituents (e.g., halogens) at the indole 5-position to improve metabolic stability.

- Testing truncated analogs (e.g., removing the methyl group from the sulfonamide) to assess tolerance for steric bulk. Biological assays should include in vitro receptor binding (radioligand displacement) and functional assays (e.g., cAMP inhibition in transfected cells) .

Q. How can synthetic yields be improved when scaling up the reaction?

and report conflicting yields for similar intermediates. To resolve this:

- Compare solvent systems: Chlorinated solvents () may enhance cyclization vs. polar aprotic solvents ( ).

- Optimize catalyst loading: Ethyl polyphosphate () may reduce side reactions compared to PPE.

- Use design of experiments (DoE) to test temperature, stoichiometry, and reaction time. Pilot-scale trials with inline IR monitoring can identify kinetic bottlenecks .

Q. What computational methods support target identification for this compound?

Molecular docking studies against 5-HT₁D receptors (PDB ID: 6WGT) can predict binding modes. Key steps:

- Generate 3D conformers of the compound using quantum mechanical methods (e.g., DFT).

- Perform molecular dynamics (MD) simulations to assess stability in the receptor’s hydrophobic pocket.

- Validate predictions with mutagenesis (e.g., replacing Tyr95 in the receptor to test hydrogen bonding with the sulfonamide group). supports the role of the sulfonamide moiety in receptor interactions .

Q. How do discrepancies in reported synthetic protocols impact reproducibility, and how can they be resolved?

uses 4-dimethylaminobutyraldehyde diethyl acetal, while employs 4,4-dimethoxybutyronitrile. These differences may lead to variability in intermediate purity. To address this:

- Characterize intermediates via LC-MS to identify side products (e.g., Schiff bases from aldehyde reactions).

- Compare reaction kinetics using differential scanning calorimetry (DSC) to determine thermodynamic favorability.

- Cross-validate yields using independent synthetic routes (e.g., Grignard addition vs. condensation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.